molecular formula C25H18N2O B15148965 1-(4,5-diphenyl-1H-imidazol-2-yl)naphthalen-2-ol CAS No. 1749-77-5

1-(4,5-diphenyl-1H-imidazol-2-yl)naphthalen-2-ol

Cat. No.: B15148965
CAS No.: 1749-77-5
M. Wt: 362.4 g/mol
InChI Key: XFABZIDJJPVXLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4,5-diphenyl-1H-imidazol-2-yl)naphthalen-2-ol is a complex organic compound that belongs to the class of imidazole derivatives. This compound is known for its unique structural properties, which include a naphthalen-2-ol moiety linked to an imidazole ring substituted with diphenyl groups. The compound exhibits interesting photophysical properties, making it a subject of extensive research in various scientific fields.

Preparation Methods

The synthesis of 1-(4,5-diphenyl-1H-imidazol-2-yl)naphthalen-2-ol typically involves multi-step organic reactions. One common synthetic route includes the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, such as aryl halides and aromatic heterocycles . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(4,5-diphenyl-1H-imidazol-2-yl)naphthalen-2-ol undergoes several types of chemical reactions, including:

Common reagents used in these reactions include nickel catalysts, sodium borohydride, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(4,5-diphenyl-1H-imidazol-2-yl)naphthalen-2-ol involves its interaction with specific molecular targets and pathways. The compound exhibits excited-state intramolecular proton transfer (ESIPT), which contributes to its unique photophysical properties . This mechanism is crucial for its function as a fluorescent probe and in optoelectronic applications. Additionally, its interaction with biological targets is being studied to understand its potential therapeutic effects .

Comparison with Similar Compounds

1-(4,5-diphenyl-1H-imidazol-2-yl)naphthalen-2-ol can be compared with other imidazole derivatives, such as:

The uniqueness of this compound lies in its specific structural configuration and the resulting photophysical properties, which make it particularly valuable in fluorescence-based applications and optoelectronics.

Properties

CAS No.

1749-77-5

Molecular Formula

C25H18N2O

Molecular Weight

362.4 g/mol

IUPAC Name

1-(4,5-diphenyl-1H-imidazol-2-yl)naphthalen-2-ol

InChI

InChI=1S/C25H18N2O/c28-21-16-15-17-9-7-8-14-20(17)22(21)25-26-23(18-10-3-1-4-11-18)24(27-25)19-12-5-2-6-13-19/h1-16,28H,(H,26,27)

InChI Key

XFABZIDJJPVXLI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(N2)C3=C(C=CC4=CC=CC=C43)O)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.